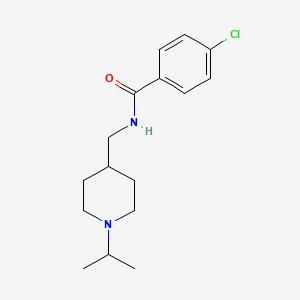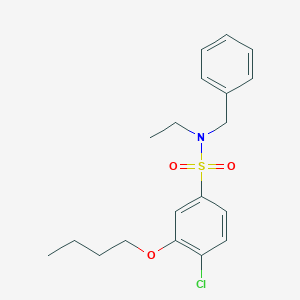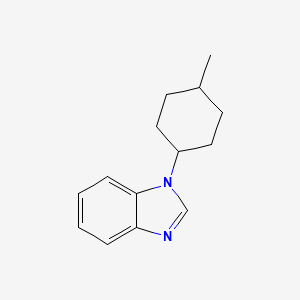
Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with similar structures are often used in the field of medicinal chemistry due to their potential biological activities . They usually contain a core structure, which in this case is the pyridazine ring, and various substituents that can be modified to tune the properties and activities of the compound.
Synthesis Analysis
The synthesis of similar compounds often involves the formation of the core structure followed by the addition of various substituents. The exact method would depend on the specific substituents present in the compound.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography. The structure can provide valuable information about the compound’s properties and potential interactions with other molecules.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex and depend on the specific substituents present . They can involve various types of reactions, including nucleophilic substitutions and free radical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques . These properties can include things like melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
- The compound has potential applications in the synthesis of densely functionalized heterocyclic molecules, such as pyridazines and fulvene derivatives with azulene frameworks, through intramolecular cyclization and subsequent reactions such as Vilsmeier–Haack, Friedel–Crafts, and Michael addition reactions (Devendar et al., 2013).
Anticancer Activity
- Derivatives of ethyl ester compounds, synthesized via various chemical reactions, have been evaluated for their in vitro anticancer activity, showing potent activity against specific human cancer cell lines, indicating the potential for these compounds to serve as precursors in the development of anticancer agents (Abdel-Motaal et al., 2020).
Antimicrobial and Antioxidant Studies
- Ethyl ester compounds have also shown promise in antimicrobial and antioxidant studies, indicating their potential use in the development of new therapeutic agents with antimicrobial and antioxidant properties (Raghavendra et al., 2016).
Pharmacological Screening
- Additionally, these compounds have been subject to in vitro pharmacological screening, revealing significant antimicrobial activity against various bacterial and fungal strains, as well as antioxidant activity. This suggests a potential for the development of novel pharmaceutical agents based on the structural framework of these compounds (Dey et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[(4-ethoxybenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-30-17-12-10-16(11-13-17)22(28)24-18-14-20(27)26(19-9-7-6-8-15(19)3)25-21(18)23(29)31-5-2/h6-14H,4-5H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIZHQYQLYIWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2763898.png)
![N-(2,4-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2763899.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B2763902.png)

![Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate](/img/structure/B2763906.png)




![N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2763912.png)
![N-[3-[2-(Dimethylamino)-2-oxoethyl]oxetan-3-yl]prop-2-enamide](/img/structure/B2763914.png)
